1-(3,4-Dimethoxyphenyl)cyclopentanamine
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Overview
Description
1-(3,4-Dimethoxyphenyl)cyclopentanamine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol. It is a useful research chemical, often employed in various scientific studies due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)cyclopentanamine involves several steps. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with cyclopentylamine under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions include various substituted cyclopentanamines, ketones, and aldehydes .
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)cyclopentanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. For example, it can undergo enzymatic reactions catalyzed by lignin peroxidase, leading to the formation of various oxidation products . The compound’s effects are mediated through its ability to participate in electron transfer reactions and form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)cyclopentylamine
- 3,4-Dimethoxyphenylacetonitrile
- 6,7-Dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline
Uniqueness
1-(3,4-Dimethoxyphenyl)cyclopentanamine is unique due to its specific cyclopentanamine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and materials .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H19NO2/c1-15-11-6-5-10(9-12(11)16-2)13(14)7-3-4-8-13/h5-6,9H,3-4,7-8,14H2,1-2H3 |
InChI Key |
UFIBWACEEAXPJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)N)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.